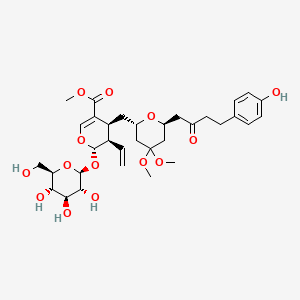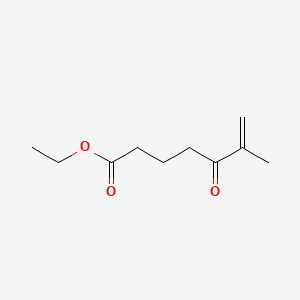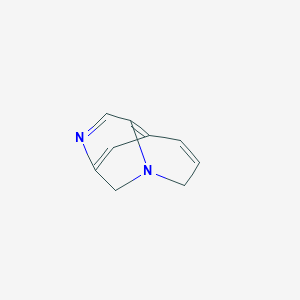
2h-1,6-Methano-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,6-Methano-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,6-Methano-1,7-naphthyridine can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90-97%) .
Industrial Production Methods: the principles of green chemistry, such as solvent-free and catalyst-free synthesis, can be applied to scale up the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1,6-Methano-1,7-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired product, but typically involve mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from the reactions of this compound include various substituted naphthyridine derivatives. These derivatives can exhibit different biological activities and are of interest in medicinal chemistry .
Applications De Recherche Scientifique
2H-1,6-Methano-1,7-naphthyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant agent . Additionally, it is used in diagnostics, agriculture, and industrial applications .
Mécanisme D'action
The mechanism of action of 2H-1,6-Methano-1,7-naphthyridine involves its interaction with various molecular targets and pathways. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound can insert a cyclic urea pharmacophore into its skeleton, developing into a class II c-Met kinase inhibitor . This interaction disrupts the signaling pathways involved in cancer cell proliferation and survival.
Comparaison Avec Des Composés Similaires
2H-1,6-Methano-1,7-naphthyridine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other naphthyridine derivatives such as 1,6-naphthyridine and 1,8-naphthyridine. These compounds also exhibit diverse biological activities, including anticancer, antibacterial, antiviral, and antiproliferative properties . the specific interactions and mechanisms of action of this compound make it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
395071-78-0 |
|---|---|
Formule moléculaire |
C9H8N2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3,10-diazatricyclo[5.3.1.03,8]undeca-1(11),5,7,9-tetraene |
InChI |
InChI=1S/C9H8N2/c1-2-7-4-8-6-11(3-1)9(7)5-10-8/h1-2,4-5H,3,6H2 |
Clé InChI |
YBZBGLQEOQWCKC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C3N1CC(=C2)N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)
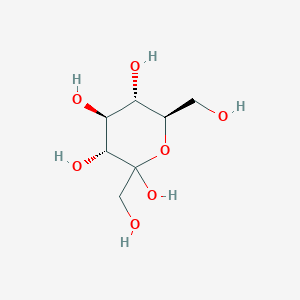
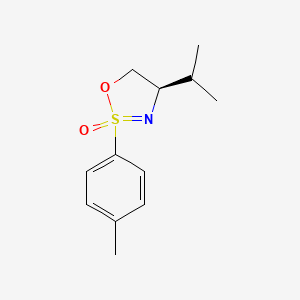





![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
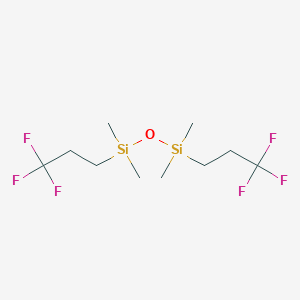
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
